(1S-trans)-2-Fluorocyclopropanecarbonyl chloride

Vue d'ensemble

Description

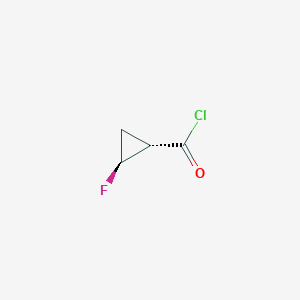

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride is a chemical compound characterized by the presence of a fluorine atom attached to a cyclopropane ring, which is further bonded to a carbonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride typically involves the fluorination of cyclopropane derivatives followed by the introduction of the carbonyl chloride group. One common method includes the reaction of cyclopropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting fluorocyclopropane is then treated with oxalyl chloride to form the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and proper handling of reagents are crucial due to the reactive nature of the intermediates and final product.

Analyse Des Réactions Chimiques

Types of Reactions

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to form (1S-trans)-2-Fluorocyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of (1S-trans)-2-Fluorocyclopropanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

Reduction: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).

Oxidation: Oxidizing agent (KMnO4), solvent (water), temperature (room temperature).

Major Products Formed

Substitution: Amides, esters, thioesters.

Reduction: (1S-trans)-2-Fluorocyclopropanemethanol.

Oxidation: (1S-trans)-2-Fluorocyclopropanecarboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Agents

One of the primary applications of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride is as an intermediate in the synthesis of pharmaceutical compounds, particularly antimicrobial agents. For instance, derivatives of 2-fluoro-1-cyclopropanecarboxylic acid, which can be synthesized from this compound, are known to serve as precursors for quinolone antibiotics. These antibiotics are crucial in treating bacterial infections and have been extensively studied for their efficacy against a range of pathogens .

Monoamine Oxidase Inhibitors

Research indicates that fluorinated cyclopropylamines, including those derived from this compound, exhibit potent inhibitory activity against monoamine oxidases (MAO A and B). The trans-isomers have shown selective inhibition properties that make them valuable in developing treatments for mood disorders and neurodegenerative diseases .

Synthetic Applications

Synthesis of Fluorinated Cyclopropanes

this compound is used as a building block in the synthesis of various fluorinated cyclopropane derivatives. These derivatives are important due to their unique properties and reactivity profiles, which can be exploited in further chemical transformations .

Organocatalysis

Recent studies have highlighted the use of organocatalytic methods to synthesize cis-configured derivatives from this compound. This approach allows for high stereoselectivity, making it a valuable technique in asymmetric synthesis .

Case Study 1: Synthesis of Quinolones

Mécanisme D'action

The mechanism of action of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S-trans)-2-Chlorocyclopropanecarbonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

(1S-trans)-2-Bromocyclopropanecarbonyl chloride: Similar structure but with a bromine atom instead of fluorine.

(1S-trans)-2-Iodocyclopropanecarbonyl chloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations.

Activité Biologique

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and biochemical research.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropane ring, a carbonyl group, and a fluorine atom. The fluorine substitution enhances the compound's lipophilicity and influences its reactivity, which can affect biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbonyl group can participate in nucleophilic attacks, while the fluorine atom can stabilize transition states during enzymatic reactions. This compound may also serve as an electrophile in various biochemical pathways.

Biological Activity Data

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

Research has shown that this compound acts as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies indicate that it significantly reduces the activity of O-acetylserine sulfhydrylase (OASS), which plays a crucial role in cysteine biosynthesis. This inhibition was confirmed through kinetic assays and structural analysis using X-ray crystallography, revealing binding interactions at the active site of the enzyme . -

Anti-inflammatory Effects :

In vitro studies have demonstrated that this compound can modulate inflammatory responses. Specifically, it was found to decrease the secretion of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in treating inflammatory diseases . -

Anticancer Potential :

A notable study explored the anticancer properties of this compound against various cancer cell lines. The compound exhibited cytotoxic effects, leading to significant apoptosis as measured by annexin V staining and caspase activation assays. These findings suggest that this compound could be developed as a novel anticancer agent .

Propriétés

IUPAC Name |

(1S,2S)-2-fluorocyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClFO/c5-4(7)2-1-3(2)6/h2-3H,1H2/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCQGUPEBLSFGO-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452423 | |

| Record name | (1S-TRANS)-2-FLUOROCYCLOPROPANECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185225-82-5 | |

| Record name | (1S-TRANS)-2-FLUOROCYCLOPROPANECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.